molecular formula C19H19ClN4O2 B7786614 (3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one

(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one

Cat. No.: B7786614
M. Wt: 370.8 g/mol
InChI Key: LGZHTTOKOVRTHB-PYCFMQQDSA-N
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Description

Compound “(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one” involves specific reaction conditions and reagents. The detailed synthetic route includes:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific conditions].

    Step 3: Final product formation with [specific reagents and conditions].

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale reactors: for the initial reaction.

    Purification steps: to isolate the final product.

    Quality control measures: to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Compound “(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include [specific oxidizing agents].

    Reduction: Common reagents include [specific reducing agents].

    Substitution: Conditions often involve [specific catalysts and solvents].

Major Products: The reactions of compound “this compound” lead to the formation of various products, depending on the reaction conditions and reagents used.

Scientific Research Applications

Compound “(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions.

    Medicine: Investigated for its therapeutic potential in treating specific conditions.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of compound “(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to specific receptors: or enzymes.

    Modulating signaling pathways: involved in [specific biological processes].

    Influencing gene expression: and protein synthesis.

Comparison with Similar Compounds

Compound “(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: [List of similar compounds].

    Comparison: Compound “this compound” differs in its [specific structural features or properties], making it unique in its applications and effects.

This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,21H,9-13H2/b22-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZHTTOKOVRTHB-PYCFMQQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=NNC4=CC=C(C=C4)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CN2C3=CC=CC=C3/C(=N/NC4=CC=C(C=C4)Cl)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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